REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:23])[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].CCO.[H][H]>CN(C=O)C.CCOC(C)=O.[Pd]>[C:1]([O:5][C:6](=[O:23])[NH:7][CH:8]1[CH2:9][CH2:10][N:11]([C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)[CH2:12][CH2:13]1)([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
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1.038 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)OC(NC1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
15 mL
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Type
|
reactant
|
Smiles
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CCO
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at room temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was sealed with balloon
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration through celite, which
|
Type
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WASH
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Details
|
was washed with EtOAc (5×10 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pink solid which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
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Type
|
CUSTOM
|
Details
|
a gradient of 0-80% ethyl acetate in petroleum benzine 40-60° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(NC1CCN(CC1)C1=CC=C(C=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |